molecular formula C14H10N2O2 B149540 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 131862-27-6

2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid

Cat. No.: B149540
CAS No.: 131862-27-6
M. Wt: 238.24 g/mol
InChI Key: KWBNZRKTIVPZIC-UHFFFAOYSA-N
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Description

2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The structure of this compound consists of an imidazo[1,2-a]pyridine core with a phenyl group at the 2-position and a carboxylic acid group at the 8-position.

Mechanism of Action

Target of Action

Imidazopyridines, a class of compounds to which this molecule belongs, have been shown to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

It’s known that the compound exhibits excited-state intramolecular proton transfer (esipt) luminescence . This property could potentially influence its interaction with targets and the resulting changes.

Biochemical Pathways

Imidazopyridines have been associated with a broad range of pharmacological properties, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight (23825) and solid physical form suggest it may have certain pharmacokinetic characteristics that influence its bioavailability.

Result of Action

The compound’s esipt luminescence and potential interactions with various biological targets suggest it may have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid. For instance, the compound exhibits stronger ESIPT luminescence in the solid state , suggesting that its physical state may influence its action. Additionally, the compound’s fluorescence characteristics could be influenced by the surrounding environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid involves the condensation of 2-aminopyridine with α-halocarbonyl compounds. This reaction typically requires the use of a base such as sodium carbonate and is carried out under solvent-free conditions to achieve high yields . Another method involves the one-pot condensation of isocyanides, aldehydes, and 2-aminopyridines .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl group, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Comparison with Similar Compounds

2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:

    2-Phenylimidazo[1,2-a]pyridine: Lacks the carboxylic acid group at the 8-position, which may affect its biological activity and chemical reactivity.

    2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

2-phenylimidazo[1,2-a]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-14(18)11-7-4-8-16-9-12(15-13(11)16)10-5-2-1-3-6-10/h1-9H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBNZRKTIVPZIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622940
Record name 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131862-27-6
Record name 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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